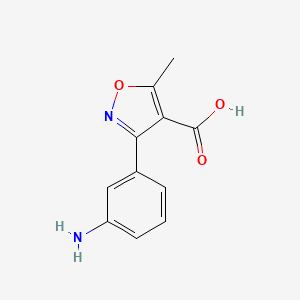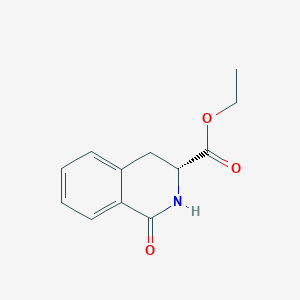
(R)-Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The compound’s structure includes an ethyl ester group, a ketone, and a tetrahydroisoquinoline core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core . One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
In industrial settings, the production of tetrahydroisoquinoline derivatives, including ®-Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, often employs environmentally friendly methods. Multicomponent reactions (MCRs) are favored due to their high atom economy, selectivity, and yield . These methods reduce the need for harsh conditions and preassembled substrates, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
®-Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the ethyl ester and ketone groups.
N-Benzyl Tetrahydroisoquinoline: A derivative known for its antineuroinflammatory properties.
Uniqueness
®-Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester and ketone groups allows for a wider range of chemical reactions and potential biological activities compared to its simpler analogs .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl (3R)-1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(14)13-10/h3-6,10H,2,7H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
SWDLVVJLTXRNTD-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC2=CC=CC=C2C(=O)N1 |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11886434.png)


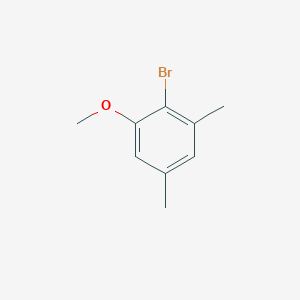

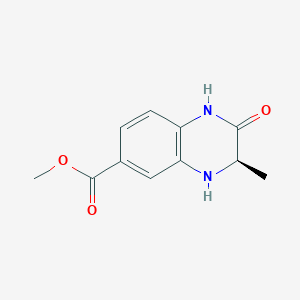

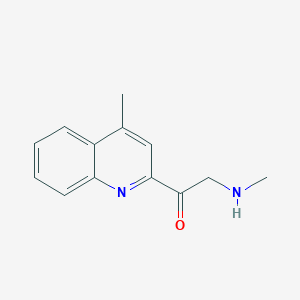

![9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11886488.png)

![1-Oxa-4-azaspiro[4.5]decane, 2-phenyl-](/img/structure/B11886493.png)

